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Compound of Interest

Compound Name: 1,4-Dibromo-2-butanol

Cat. No.: B104651

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
versatile chemical intermediate, 1,4-Dibromo-2-butanol. The following sections detail its
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering
insights into its molecular structure and chemical properties. This information is crucial for its
application in synthetic chemistry and drug development, where precise structural confirmation
IS paramount.

Spectroscopic Data Summary

The spectroscopic data for 1,4-Dibromo-2-butanol is summarized in the following tables,
providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Data
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13C NMR Data
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C1 Data not publicly available

Cc2 Data not publicly available

C3 Data not publicly available

C4 Data not publicly available

Note: Detailed, publicly available peak lists and coupling constants for *H and 3C NMR spectra
of 1,4-Dibromo-2-butanol are limited. Spectroscopic databases like SpectraBase may contain
this information, but access often requires a subscription.

Infrared (IR) Spectroscopy

The following table lists the major absorption bands observed in the infrared spectrum of 1,4-
Dibromo-2-butanol.
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Wavenumber (cm~?) Intensity Assignment
~3400 Strong, Broad O-H stretch (alcohol)
~2930 Medium C-H stretch (alkane)
~1430 Medium C-H bend (alkane)

C-O stretch (secondary
~1260 Strong

alcohol)
~650 Strong C-Br stretch

Mass Spectrometry (MS)

The mass spectrum of 1,4-Dibromo-2-butanol is characterized by the following major
fragments. The presence of two bromine atoms results in a characteristic isotopic pattern for
bromine-containing fragments.

Tentative Fragment

m/z Relative Intensity (%) .
Assignment
152/154 - [M - HBr - H20]*
137/139 - [M - CH2Br]*
121/123 - [CH2CHCH=2Br]*
107/109 - [CH2CHBI]*
71 - [CaH7O]*
43 100 [CsH7]* or [CH3CO]* (Base

Peak)

Note: The relative intensities are approximate and can vary depending on the specific
instrument and conditions used. The table presents a selection of key fragments for structural
elucidation.

Experimental Protocols
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The following sections describe generalized experimental methodologies for obtaining the
spectroscopic data presented above. Specific parameters may vary between different
instruments and laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of 1,4-Dibromo-2-butanol is prepared by dissolving the sample
in a deuterated solvent (e.g., CDCls, D20) in a standard 5 mm NMR tube. A small amount of a
reference standard, such as tetramethylsilane (TMS), is often added for chemical shift
calibration.

Data Acquisition:

e 1H NMR: The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.
Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2
seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

e 13C NMR: The spectrum is acquired on the same instrument, often using a proton-decoupled
pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger
number of scans is typically required due to the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: The IR spectrum can be obtained using several techniques. For a liquid
sample like 1,4-Dibromo-2-butanol, a thin film can be prepared by placing a drop of the neat
liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared
using a suitable solvent (e.g., CCls, CS2) and placed in a liquid sample cell.[1]

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the empty sample holder (or the solvent) is first
recorded and then automatically subtracted from the sample spectrum to yield the spectrum of
the compound. The data is typically collected over a range of 4000 to 400 cm~1. The spectrum
referenced in the NIST WebBook was measured on a dispersive instrument.[1]

Mass Spectrometry (MS)
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Sample Introduction and lonization: The sample is introduced into the mass spectrometer,
typically via gas chromatography (GC-MS) for volatile compounds. In the ion source, the
molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to
lonize and fragment. This technique is known as Electron lonization (El).

Mass Analysis and Detection: The resulting positively charged fragments are accelerated and
separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A
detector then records the abundance of each fragment, generating the mass spectrum.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural characterization of 1,4-
Dibromo-2-butanol using the spectroscopic techniques discussed.
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Caption: Workflow for the structural elucidation of 1,4-Dibromo-2-butanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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